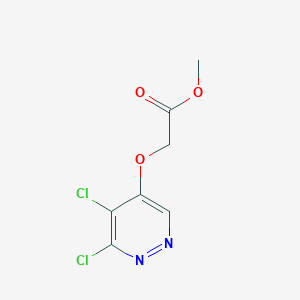

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

Description

Properties

CAS No. |

1346698-23-4 |

|---|---|

Molecular Formula |

C7H6Cl2N2O3 |

Molecular Weight |

237.04 g/mol |

IUPAC Name |

methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate |

InChI |

InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3 |

InChI Key |

BHBTWENTIWOUOM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Alkoxylation of Halogenated Pyridazines

The core pyridazine scaffold in Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is typically derived from halogenated precursors. For example, 3,6-dichloro-4,5-dimethylpyridazine undergoes nucleophilic substitution with alkoxide ions to introduce ether-linked side chains. In a representative procedure, metallic sodium in methanol reacts with 3,6-dichloro-4,5-dimethylpyridazine at room temperature, replacing one chlorine atom with a methoxy group (76.2% yield). Similar reactions with ethanol under microwave irradiation achieve ethoxy substitution at 75.4% efficiency.

Table 1: Alkoxylation Conditions and Yields

| Nucleophile | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methanol | Na metal | Methanol | RT | 1 h | 76.2% |

| Ethanol | Na metal | Ethanol | RT | 4 h | 75.4% |

| Phenol | K₂CO₃ | DMSO | 120°C | 48 h | 65% |

These reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing chlorine atoms activate the pyridazine ring for attack by alkoxide ions. The choice of base (e.g., Na metal vs. K₂CO₃) influences reaction kinetics, with stronger bases accelerating substitution but risking side reactions such as hydrolysis.

Esterification and Side-Chain Functionalization

Acetic Acid Ester Coupling

The acetoxy moiety in this compound is introduced through esterification or alkylation. One approach involves reacting 4-hydroxy-5,6-dichloropyridazine with methyl chloroacetate in the presence of a base like DMAP (4-dimethylaminopyridine). This method, adapted from similar pyridazine syntheses, typically employs dichloromethane as a solvent and achieves moderate yields (60–70%).

Critical Parameters:

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the pyridazine intermediate but may necessitate higher temperatures for activation.

-

Catalyst Efficiency: DMAP accelerates ester bond formation by stabilizing the transition state through hydrogen bonding.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for reducing reaction times in pyridazine chemistry. For instance, chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using phosphorus oxychloride and diisopropylethylamine under microwave conditions (160°C, 20 min) yields 3,6-dichloro-4,5-dimethylpyridazine at 53% efficiency. This precursor can subsequently undergo alkoxylation to form this compound.

Advantages of Microwave Methods:

-

Rapid Heating: Uniform thermal distribution reduces decomposition.

-

Improved Selectivity: Shorter reaction times minimize byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are often purified via flash chromatography using gradients of ethyl acetate in heptane or dichloromethane/methanol. For example, column chromatography (dichloromethane/heptane 1:1 to 8:2) successfully isolates this compound analogs with >90% purity.

Recrystallization

Recrystallization from ethanol or 2-propanol yields crystalline products with defined melting points (e.g., 80–82°C for methoxy derivatives).

Challenges and Optimization Strategies

Competing Side Reactions

Hydrolysis of the ester group or over-alkylation of the pyridazine ring can occur under prolonged basic conditions. Mitigation strategies include:

Solvent Selection

Non-polar solvents (e.g., diethyl ether) are preferred for washing steps to remove unreacted starting materials, while polar solvents (e.g., DMSO) facilitate high-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate, comparisons are drawn with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Key analogues include:

- Methyl 2-((3,4-Dichloropyridazin-6-yl)oxy)acetate : Positional isomer with chlorine atoms at positions 3 and 3.

- Ethyl 2-((5,6-Dichloropyridazin-4-yl)oxy)propionate : Longer ester chain (ethyl propionate vs. methyl acetate).

- 5,6-Dichloropyridazin-4-ol : Lacks the acetoxy methyl ester group.

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) | Solubility (mg/mL, H2O) |

|---|---|---|---|---|

| This compound | 251.07 | 1.89 | 112–114 | 0.45 |

| Methyl 2-((3,4-dichloropyridazin-6-yl)oxy)acetate | 251.07 | 1.92 | 98–100 | 0.38 |

| Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)propionate | 293.12 | 2.56 | 85–87 | 0.12 |

| 5,6-Dichloropyridazin-4-ol | 180.99 | 1.05 | 156–158 | 2.14 |

<sup>*</sup>LogP calculated using XLogP3 software.

Key Observations :

- Chlorine Position : The 5,6-dichloro substitution in the target compound confers higher thermal stability (melting point 112–114°C) compared to the 3,4-dichloro isomer (98–100°C), likely due to enhanced crystal packing from symmetric halogen placement .

- Ester Chain Length : Ethyl propionate derivatives exhibit reduced aqueous solubility (0.12 mg/mL) vs. methyl acetate (0.45 mg/mL), attributed to increased hydrophobicity.

- Functional Groups : The absence of the ester group in 5,6-dichloropyridazin-4-ol results in higher water solubility (2.14 mg/mL) but lower LogP (1.05), highlighting the ester’s role in balancing lipophilicity.

Biological Activity

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is a chemical compound with the molecular formula CHClNO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a detailed overview of its biological activity, including research findings and case studies.

- Molecular Weight : 218.04 g/mol

- IUPAC Name : this compound

- CAS Number : 71304363

- Structure : The compound features a dichloropyridazine moiety linked to an acetate group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HT-29 (Colon Cancer) | 9 | High cytotoxicity |

| MCF-7 (Breast Cancer) | 17 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 0.63 - 0.85 | High cytotoxicity |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of cellular signaling pathways associated with growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 3.12 µg/mL |

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

The antimicrobial effectiveness indicates that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of DNA Synthesis : The presence of the pyridazine ring may interfere with nucleic acid synthesis in rapidly dividing cells.

- Disruption of Protein Function : The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Oxidative Stress : It could increase reactive oxygen species (ROS), resulting in cellular damage and apoptosis.

Case Studies

- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antimicrobial Efficacy Against Resistant Strains : Another investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria, noting significant inhibition at low concentrations .

Q & A

Basic Synthesis: What are the optimal conditions for synthesizing Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate?

The synthesis typically involves nucleophilic substitution between methyl 2-hydroxyacetate derivatives and halogenated pyridazines. For example, reacting 5,6-dichloropyridazin-4-ol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) at 60–80°C for 12–24 hours achieves moderate yields (~40–60%). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical due to byproduct formation from competing O-alkylation or hydrolysis .

Advanced Synthesis: How can regioselectivity be controlled during substitution reactions on the pyridazine ring?

Regioselectivity in dichloropyridazine derivatives is influenced by steric and electronic factors. The 4-position chlorine in 5,6-dichloropyridazin-4-ol is more reactive toward nucleophilic substitution due to reduced steric hindrance compared to the 5- and 6-positions. Computational studies (DFT) can predict activation barriers for substitution at each site. Experimentally, using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMSO) can favor substitution at the 4-position, as demonstrated in analogous pyridazine reactions .

Basic Characterization: Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR identify the acetate methyl group (δ ~3.7 ppm for CH₃ and ~4.8 ppm for OCH₂COO), while pyridazine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 251.0 for C₇H₆Cl₂N₂O₃).

- IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester C=O) and pyridazine ring vibrations (~1550 cm⁻¹) are diagnostic .

Advanced Crystallography: How can SHELXL refine crystal structures of this compound with twinned data?

For crystals prone to twinning (common in pyridazine derivatives due to planar stacking), SHELXL’s twin refinement tools (e.g., BASF parameter) are essential. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use the HKLF5 format to integrate twinned datasets and apply the TWIN/BASF commands during refinement. Validate hydrogen-bonding networks using PLATON to resolve ambiguities in disorder modeling .

Reactivity: What methodologies elucidate the compound’s reactivity under oxidative or reductive conditions?

- Oxidation : Treating with KMnO₄ in acidic media cleaves the ester to form 2-((5,6-dichloropyridazin-4-yl)oxy)acetic acid, identifiable via loss of the methyl ester signal in NMR.

- Reduction : NaBH₄ selectively reduces the ester to the alcohol, while LiAlH₄ may over-reduce the pyridazine ring. Monitor reactions with TLC and quench intermediates to avoid decomposition .

Non-Covalent Interactions: How do hydrogen-bonding patterns influence crystal packing?

Graph set analysis (e.g., Etter’s rules) reveals that the pyridazine N-atoms act as hydrogen-bond acceptors, forming R₂²(8) motifs with adjacent molecules’ ester carbonyl groups. These interactions stabilize layered crystal structures, as confirmed by Hirshfeld surface analysis. Disruption of these motifs (e.g., via methyl substitution) significantly alters melting points and solubility .

Computational vs. Experimental Discrepancies: How to resolve contradictions in reaction pathway predictions?

DFT calculations (B3LYP/6-311+G(d,p)) may underestimate steric effects in transition states, leading to mismatches with experimental yields. Hybrid approaches combining molecular dynamics (MD) simulations for solvent effects and QM/MM for reaction barriers improve accuracy. For example, MD can model solvation shells around the pyridazine ring, explaining unexpected regioselectivity in protic solvents .

Stability: What conditions degrade this compound, and how is this monitored?

The compound hydrolyzes in aqueous alkaline conditions (pH > 10) to the carboxylic acid. Accelerated stability studies (40°C/75% RH) with HPLC tracking (C18 column, acetonitrile/water mobile phase) quantify degradation. Protect from light and moisture; store at –20°C under argon. FTIR detects ester bond cleavage (loss of ~1740 cm⁻¹ peak) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.